molecular formula C8H8N2 B14669276 1H-Pyrrolo[1,2-A][1,4]diazepine CAS No. 42736-79-8

1H-Pyrrolo[1,2-A][1,4]diazepine

Cat. No.: B14669276
CAS No.: 42736-79-8
M. Wt: 132.16 g/mol
InChI Key: DTTFWGKIBWXQHA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-A][1,4]diazepine is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[1,2-A][1,4]diazepine typically involves the construction of the diazepine ring onto a pre-existing pyrrole framework. One common method includes the annulation of the diazepine ring to the pyrrole fragment through a series of reactions. For instance, the reductive cyclization of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde in ethanol at room temperature can lead to the formation of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-A][1,4]diazepine .

Industrial Production Methods: Industrial synthesis methods for this compound often involve multi-step processes that ensure high yield and purity. One such method includes the preparation of 4,5-dihydro-1H,3H-pyrrolo[1,2-A][1,4]diazepine-2,4-dicarboxylic acid-2-tert-butyl ester through a series of steps involving acetonitrile, potassium carbonate, benzylamine, sodium borohydride, and palladium-carbon catalysis .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[1,2-A][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions:

    Oxidation: Oxidative conditions can be employed to modify the functional groups attached to the diazepine ring.

    Reduction: Reductive cyclization, as mentioned earlier, is a key step in the synthesis of this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reductive cyclization of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde results in the formation of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-A][1,4]diazepine .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[1,2-A][1,4]diazepine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to interact with DNA, leading to antiproliferative effects against cancer cells . The precise molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1H-Pyrrolo[1,2-A][1,4]diazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which contribute to its diverse range of applications and biological activities.

Properties

CAS No.

42736-79-8

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1H-pyrrolo[1,2-a][1,4]diazepine

InChI

InChI=1S/C8H8N2/c1-3-8-7-9-4-2-6-10(8)5-1/h1-6H,7H2

InChI Key

DTTFWGKIBWXQHA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CN2C=CC=N1

Origin of Product

United States

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